Methyl 4-[(2-bromoacetyl)amino]benzoate

Catalog No.
S9029557
CAS No.
M.F
C10H10BrNO3
M. Wt
272.09 g/mol
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Methyl 4-[(2-bromoacetyl)amino]benzoate

Product Name

Methyl 4-[(2-bromoacetyl)amino]benzoate

IUPAC Name

methyl 4-[(2-bromoacetyl)amino]benzoate

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

LOLTURANWZRFTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CBr

Systematic Nomenclature

The IUPAC name Methyl 4-[(2-bromoacetyl)amino]benzoate derives from its functional groups:

  • A benzoate ester (methyl ester at the carboxyl group).
  • A bromoacetyl substituent linked via an amide bond at the para position of the benzene ring.
    The compound’s molecular formula is C₁₀H₉BrN₂O₃, with a molecular weight of 309.10 g/mol. Key identifiers include:
  • CAS Registry Number: Not explicitly listed in available sources, though analogues like methyl 4-(2-bromoacetyl)benzoate (CAS 56893-25-5) and methyl 4-bromobenzoate (CAS 619-42-1) suggest similar registry conventions.
  • SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CBr.

Structural Characterization

While direct spectral data for this compound is absent in the provided sources, related bromoacetyl benzoates are characterized via:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve the aromatic protons (δ 7.8–8.2 ppm), methyl ester (δ 3.9 ppm), and bromoacetyl groups (δ 4.3 ppm for CH₂Br) .
  • Mass Spectrometry (MS): Expected molecular ion peak at m/z 309 (M⁺) with fragmentation patterns indicative of Br loss (Δ m/z 79/81) .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.98441 g/mol

Monoisotopic Mass

270.98441 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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